molecular formula C20H19F3O4 B12701991 Difenopenten-ethyl CAS No. 71101-05-8

Difenopenten-ethyl

Cat. No.: B12701991
CAS No.: 71101-05-8
M. Wt: 380.4 g/mol
InChI Key: NEHGWVYDSJWTJK-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Difenopenten-ethyl undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler compounds, although this is less common.

    Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal metabolic processes within the plant cells, leading to the death of the targeted weeds.

Properties

CAS No.

71101-05-8

Molecular Formula

C20H19F3O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate

InChI

InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+

InChI Key

NEHGWVYDSJWTJK-YIXHJXPBSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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